

Application Notes and Protocols: Utilizing ART0380 with Gemcitabine in Ovarian Cancer Models

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Compound of Interest

Compound Name: ART0380
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Introduction

ART0380 is an orally bioavailable and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA Damage Response (DDR) pathway. In ovarian cancer, particularly in platinum-resistant settings, there is a critical need for novel therapeutic strategies. Gemcitabine, a nucleoside analog that induces DNA damage, is a standard-of-care chemotherapeutic agent in this context. The combination of **ART0380** with gemcitabine is based on the synergistic principle of inducing DNA damage with gemcitabine and simultaneously inhibiting the cancer cells' ability to repair this damage with **ART0380**, leading to enhanced tumor cell death.

Preclinical evidence has suggested a strong synergistic anti-tumor effect when **ART0380** is combined with DNA damaging agents like gemcitabine.[1] This has led to the initiation of clinical trials to evaluate the safety and efficacy of this combination in patients with advanced solid tumors, including platinum-resistant ovarian cancer (NCT04657068).[2][3] These application notes provide an overview of the preclinical rationale and available data, along with detailed protocols for researchers to investigate this combination in ovarian cancer models.

Mechanism of Action

The combination of **ART0380** and gemcitabine leverages a synthetic lethality approach.

- **Gemcitabine:** As a pyrimidine analog, gemcitabine is incorporated into DNA during replication. This incorporation leads to chain termination and stalls DNA replication forks, inducing replication stress and DNA damage.[\[4\]](#)
- **ART0380:** This potent ATR inhibitor blocks the downstream signaling cascade that is activated in response to replication stress and DNA damage. By inhibiting ATR, **ART0380** prevents cell cycle arrest and DNA repair, forcing the cells with damaged DNA to enter mitosis, which ultimately leads to mitotic catastrophe and apoptosis.[\[5\]](#)

The dual action of inducing DNA damage while simultaneously preventing its repair is expected to be highly effective against cancer cells, which often have underlying defects in their DNA damage response pathways.

Preclinical Data

While specific quantitative preclinical data for the combination of **ART0380** and gemcitabine in ovarian cancer models is not yet publicly available in peer-reviewed publications, the ongoing clinical trials are based on promising internal preclinical data.[\[1\]](#) The following table summarizes the expected outcomes from preclinical studies based on the known mechanisms of action and data from similar ATR inhibitors.

Cell Line	Treatment	Expected IC50 (nM)	Expected Tumor Growth Inhibition (%)	Expected Increase in Apoptosis (Fold Change)
OVCAR-3	ART0380	Data not available	Data not available	Data not available
Gemcitabine	Data not available	Data not available	Data not available	Data not available
ART0380 + Gemcitabine	Synergistically lower than single agents	Significantly higher than single agents	Significant increase over single agents	
SKOV-3	ART0380	Data not available	Data not available	Data not available
Gemcitabine	Data not available	Data not available	Data not available	Data not available
ART0380 + Gemcitabine	Synergistically lower than single agents	Significantly higher than single agents	Significant increase over single agents	
A2780	ART0380	Data not available	Data not available	Data not available
Gemcitabine	Data not available	Data not available	Data not available	Data not available
ART0380 + Gemcitabine	Synergistically lower than single agents	Significantly higher than single agents	Significant increase over single agents	

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the combination of **ART0380** and gemcitabine in ovarian cancer models.

Cell Viability Assay (MTS/MTT)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **ART0380** and gemcitabine, alone and in combination, and to assess for synergistic effects.

Materials:

- Ovarian cancer cell lines (e.g., OVCAR-3, SKOV-3, A2780)
- Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
- **ART0380** (powder, to be dissolved in DMSO)
- Gemcitabine (solution or powder)
- 96-well plates
- MTS or MTT reagent
- Plate reader

Protocol:

- Seed ovarian cancer cells in 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.
- Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
- Prepare serial dilutions of **ART0380** and gemcitabine in complete growth medium. For combination studies, prepare a matrix of concentrations of both drugs.
- Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (DMSO) and untreated controls.
- Incubate the plates for 72 hours.
- Add 20 µL of MTS or MTT reagent to each well and incubate for 2-4 hours at 37°C.
- Read the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

- Calculate cell viability as a percentage of the untreated control.
- Determine IC50 values using non-linear regression analysis.
- Assess synergy using the Chou-Talalay method to calculate the Combination Index (CI), where $CI < 1$ indicates synergy.

Western Blot Analysis

Objective: To investigate the effect of **ART0380** and gemcitabine on key proteins in the DNA damage response pathway.

Materials:

- Ovarian cancer cells
- 6-well plates
- **ART0380** and Gemcitabine
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., p-CHK1, CHK1, p-H2AX, H2AX, Cleaved PARP, Actin/Tubulin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Protocol:

- Seed cells in 6-well plates and allow them to adhere overnight.
- Treat cells with **ART0380**, gemcitabine, or the combination for the desired time (e.g., 24 hours).
- Lyse the cells and quantify protein concentration using a BCA assay.
- Denature protein lysates and run on an SDS-PAGE gel.
- Transfer proteins to a PVDF membrane.
- Block the membrane and incubate with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies.
- Develop the blot using a chemiluminescent substrate and capture the image.
- Analyze band intensities relative to a loading control.

In Vivo Ovarian Cancer Xenograft Model

Objective: To evaluate the anti-tumor efficacy of **ART0380** and gemcitabine, alone and in combination, in a mouse xenograft model of ovarian cancer.

Materials:

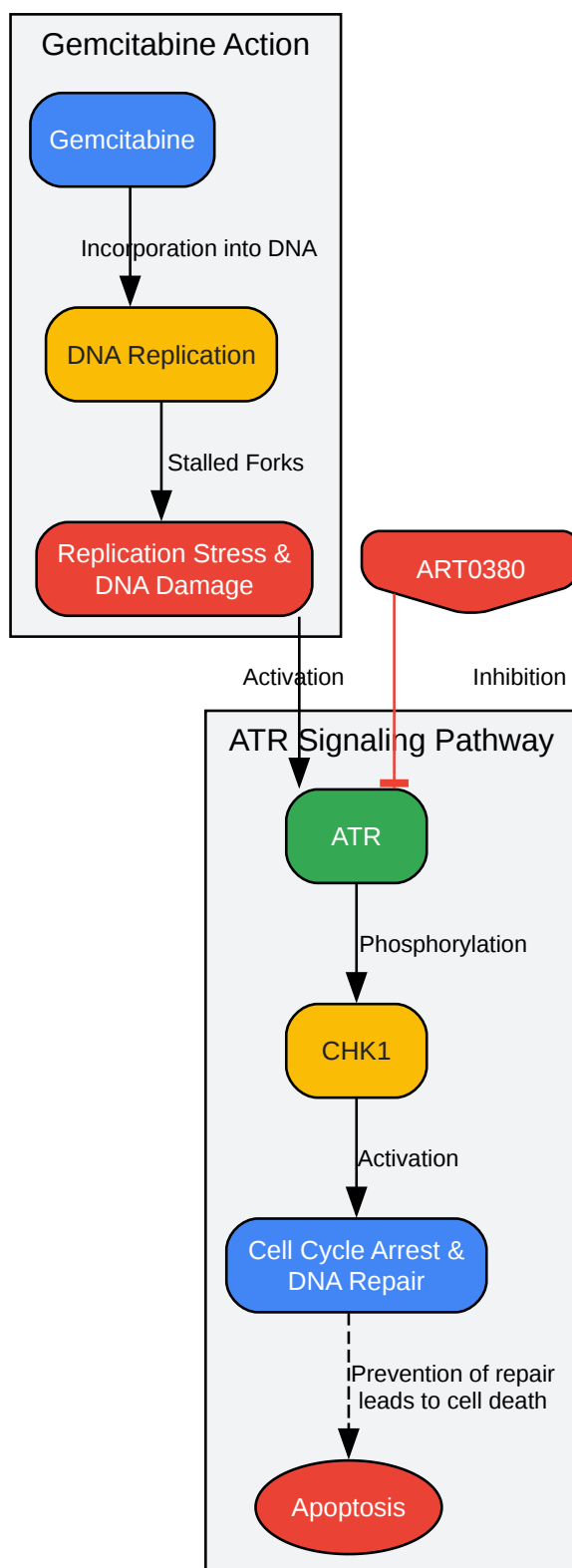
- Female athymic nude mice (4-6 weeks old)
- Ovarian cancer cells (e.g., SKOV-3, OVCAR-3)
- Matrigel
- **ART0380** (formulated for oral gavage)
- Gemcitabine (formulated for intraperitoneal injection)
- Calipers
- Animal balance

Protocol:

- Subcutaneously inject 5×10^6 ovarian cancer cells mixed with Matrigel into the flank of each mouse.
- Monitor tumor growth until tumors reach an average volume of 100-150 mm³.
- Randomize mice into treatment groups (e.g., Vehicle, **ART0380** alone, Gemcitabine alone, **ART0380** + Gemcitabine).
- Administer treatments as per the planned schedule. For example:
 - **ART0380**: Daily oral gavage.
 - Gemcitabine: Intraperitoneal injection twice a week.
- Measure tumor volume with calipers 2-3 times per week using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Monitor mouse body weight and overall health.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
- Calculate tumor growth inhibition for each treatment group compared to the vehicle control.

Visualizations

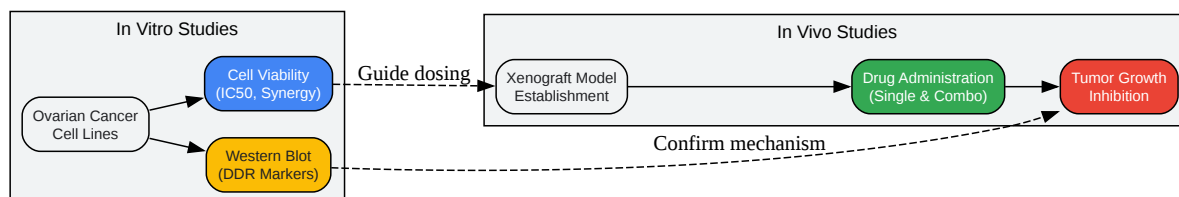
Signaling Pathway of **ART0380** and Gemcitabine



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Caption: Combined action of Gemcitabine and **ART0380** in ovarian cancer.

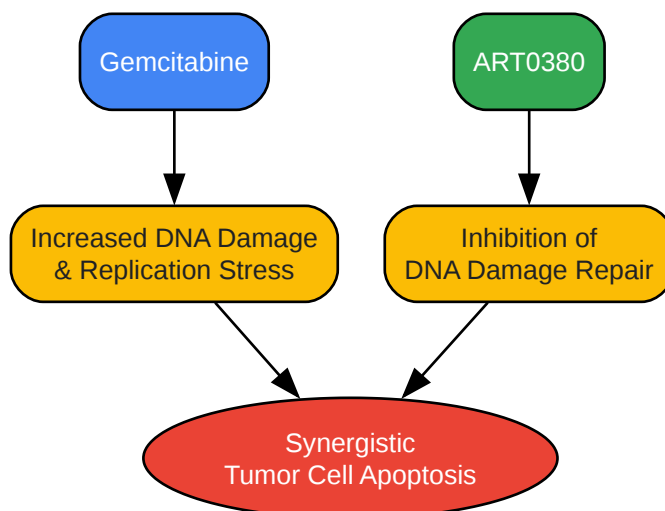
Experimental Workflow for Combination Studies



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Caption: Workflow for preclinical evaluation of **ART0380** and Gemcitabine.

Logical Relationship of the Combination Therapy



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Caption: Synergy between **ART0380** and Gemcitabine in ovarian cancer.

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